molecular formula C7H6N4 B044371 3-(1H-1,2,3-Triazol-1-yl)pyridine CAS No. 118078-93-6

3-(1H-1,2,3-Triazol-1-yl)pyridine

Cat. No.: B044371
CAS No.: 118078-93-6
M. Wt: 146.15 g/mol
InChI Key: WIMCHGXHLGATQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-1,2,3-Triazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,3-triazole ringThe molecular formula of this compound is C7H6N4, and it has a molecular weight of 146.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Triazol-1-yl)pyridine typically involves the cycloaddition reaction between an azide and an alkyne, a process known as “click chemistry.” One common method involves the reaction of 3-ethynylpyridine with sodium azide in the presence of a copper(I) catalyst . The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Triazol-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Triazol-1-yl)pyridine involves its interaction with molecular targets such as enzymes. For example, as a SIRT3 inhibitor, it binds to the active site of the enzyme, preventing its deacetylase activity. This inhibition affects various cellular processes, including metabolism and stress responses . The compound’s triazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-Triazol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit SIRT3 over other sirtuins highlights its potential as a research tool and therapeutic agent .

Properties

IUPAC Name

3-(triazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-5-4-9-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMCHGXHLGATQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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